

Physical and chemical properties of 2,3-Quinolinedicarboxylic acid

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Compound of Interest

Compound Name: 2,3-Quinolinedicarboxylic acid

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An In-depth Technical Guide on 2,3-Quinolinedicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and spectral analysis of **2,3-Quinolinedicarboxylic acid** (also known as acridinic acid). This compound serves as a crucial intermediate in the synthesis of various organic molecules, including herbicides and pharmaceuticals.[\[1\]](#)[\[2\]](#)

Chemical Identity and Structure

- IUPAC Name: Quinoline-2,3-dicarboxylic acid[\[3\]](#)
- Synonyms: Acridic acid, 2,3-Quinoline dicarb[\[1\]](#)
- CAS Number: 643-38-9[\[1\]](#)[\[3\]](#)
- Molecular Formula: C₁₁H₇NO₄[\[1\]](#)[\[3\]](#)
- Molecular Weight: 217.18 g/mol [\[1\]](#)[\[3\]](#)
- Chemical Structure:

SMILES: C1=CC=C2C(=C1)C=C(C(=N2)C(=O)O)C(=O)O[\[3\]](#)

Physical and Chemical Properties

The physical and chemical properties of **2,3-Quinolinedicarboxylic acid** are summarized below. Data is compiled from various sources and predicted values where experimental data is unavailable.

Table 1: Physical Properties

Property	Value	Source
Appearance	Solid, Yellowish-white crystalline material	[1][4]
Melting Point	183 °C	[1]
245 - 248 °C	[4]	
271 - 277 °C	[5]	
Boiling Point	423.7 ± 40.0 °C (Predicted)	[1]
Density	1.531 ± 0.06 g/cm ³ (Predicted)	[1]
Solubility	Slightly soluble in water.	[4]

Note: The variation in reported melting points may be due to different crystalline forms, the presence of hydrates, or measurement conditions.

Table 2: Chemical and Spectroscopic Properties

Property	Value	Source
pKa ₁	~2.5 (Predicted: 2.33 ± 0.30)	[1][4]
pKa ₂	~4.5	[4]
Flash Point	210 °C	[1]
Refractive Index	1.72 (Predicted)	[1]
Vapor Pressure	6.18E-08 mmHg at 25°C	[1]
XLogP3-AA	1.6	[3]
Hydrogen Bond Donor Count	2	[3]

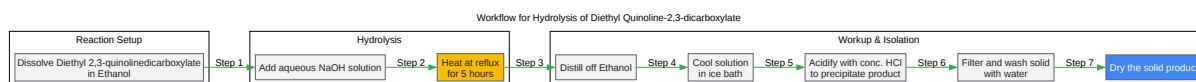
Experimental Protocols

Several methods for the synthesis of **2,3-Quinolinedicarboxylic acid** have been reported. Below are detailed protocols derived from patented literature.

Method 1: Hydrolysis of Diethyl Quinoline-2,3-dicarboxylate

This protocol involves the basic hydrolysis of the corresponding diethyl ester.

Experimental Workflow



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Caption: Synthesis of **2,3-Quinolinedicarboxylic acid** via hydrolysis.

Procedure:

- A solution of diethyl 2,3-quinolinedicarboxylate (0.162 mol) is prepared in ethanol (150 mL).
[6]
- A separate solution of sodium hydroxide (0.50 mol) in water (400 mL) is added to the ethanol solution.[6]
- The resulting mixture is heated under reflux for five hours.[6]
- Following the reflux period, ethanol is removed from the reaction mixture by distillation at atmospheric pressure.[6]
- The remaining aqueous solution is cooled in an ice bath.
- Concentrated hydrochloric acid is added dropwise to acidify the solution, causing the precipitation of the product.[5]
- The resulting thick mixture is filtered, and the collected solid is washed with water.[5][7]
- The final product, **2,3-quinolinedicarboxylic acid**, is dried, typically in a vacuum oven.[7]

Method 2: Oxidation of 2-Methylquinoline-3-carboxylic Acid

This method utilizes an oxidation reaction to convert the methyl group at the 2-position into a carboxylic acid.

Procedure:

- Dissolve 2-methylquinoline-3-carboxylic acid (0.005 mol) in a mixture of 40 mL of water and 20 mL of 15% sodium hydroxide solution.[5]
- To this mixture, add nickel(II) chloride hexahydrate (0.001 mol).[5]
- While stirring, add a 5.25% sodium hypochlorite solution (20 mL in 30 mL of water) dropwise over a period of time.[5]

- Continue stirring the reaction mixture for approximately 14 hours.[\[5\]](#)
- Remove any solids by filtration.
- Acidify the filtrate to a pH of 2 using hydrochloric acid.[\[5\]](#)
- Concentrate the acidified solution in vacuo to induce precipitation of the product.[\[5\]](#)
- Filter the solution to collect the **2,3-quinolinedicarboxylic acid**.[\[5\]](#)

Method 3: Synthesis from Aniline and Diethyl Dichlorosuccinate

This multi-step synthesis involves the formation of an anilino fumarate intermediate followed by cyclization using a Vilsmeier reagent.

Procedure:

- Preparation of Diethyl Anilino fumarate:
 - Add diethylamine dropwise to a stirred solution of diethyl dichlorosuccinate in toluene.[\[2\]](#)
 - Heat the mixture, then wash with water after cooling. Evaporate the toluene to yield a mixture containing diethyl diethylaminomaleate.[\[2\]](#)
 - React this mixture with aniline in a toluene solution containing acetic acid, heating at 80-85°C for 4 hours to produce diethyl anilino fumarate.[\[2\]](#)
- Preparation of Vilsmeier Reagent:
 - Add phosphorus oxychloride (POCl_3) dropwise to a solution of dimethylformamide (DMF) in toluene while maintaining a temperature of 20-30°C.[\[2\]](#)
- Cyclization:
 - Add the diethyl anilino fumarate solution dropwise to the Vilsmeier reagent, maintaining the temperature at 20-30°C.[\[2\]](#)

- Heat the resulting solution to reflux for 2 hours.[2]
- Cool the reaction and pour it into water to isolate the diethyl quinoline-2,3-dicarboxylate.[2]
- Hydrolysis:
 - Hydrolyze the resulting ester using the procedure described in Method 1 to obtain the final **2,3-quinolinedicarboxylic acid**. [2]

Biological Context and Applications

2,3-Quinolinedicarboxylic acid is a key building block in organic synthesis. Its primary application lies in its role as a precursor for more complex molecules.

- **Herbicides:** It is a known intermediate in the manufacturing of imidazolinone herbicides.[1][2] The diacid is converted into its anhydride, which then reacts with other reagents to form the final herbicidal compounds.[2][7]
- **Pharmaceuticals:** Quinoline derivatives synthesized from this acid are explored for a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[8][9] While **2,3-Quinolinedicarboxylic acid** itself is not typically the active agent, its scaffold is crucial for the development of these potentially therapeutic compounds.

It is important to distinguish **2,3-Quinolinedicarboxylic acid** from its pyridine analogue, Quinolinic acid (Pyridine-2,3-dicarboxylic acid). Quinolinic acid is a neuroactive metabolite in the kynurenine pathway, which metabolizes tryptophan, and acts as an NMDA receptor agonist. [10] **2,3-Quinolinedicarboxylic acid** does not share this specific biological role.

Spectroscopic Data Analysis

Spectroscopic analysis is essential for the structural confirmation of **2,3-Quinolinedicarboxylic acid**.

- **Infrared (IR) Spectroscopy:** As a carboxylic acid, the IR spectrum is expected to show characteristic absorptions:
 - A very broad O-H stretching band from approximately 2500 to 3300 cm^{-1} . [11][12] This broadening is due to strong hydrogen bonding between the carboxylic acid dimers. [11][12]

- A sharp and intense C=O stretching band between 1710 and 1760 cm^{-1} .^[11] The exact position depends on whether the acid is in a monomeric or dimeric form, with the latter absorbing around 1710 cm^{-1} .^[11]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The acidic protons of the two carboxyl groups are expected to produce a broad singlet resonance far downfield, typically around 12 δ , though this can be concentration-dependent.^[11] The aromatic protons on the quinoline ring system would appear in the aromatic region of the spectrum.
 - ^{13}C NMR: The carbon atoms of the carboxyl groups are expected to absorb in the range of 165 to 185 δ .^[11]
- Mass Spectrometry (MS):
 - LC-MS data is available on PubChem, showing a precursor adduct $[\text{M}-\text{H}]^-$ at an m/z of 216.0302, which corresponds to the deprotonated molecule.^[3] The fragmentation pattern provides further structural information.^[3]

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